molecular formula C15H13BrO4 B8401467 Methyl 3-(benzyloxy)-4-bromo-5-hydroxybenzoate

Methyl 3-(benzyloxy)-4-bromo-5-hydroxybenzoate

Cat. No.: B8401467
M. Wt: 337.16 g/mol
InChI Key: NCWXIIHXWQKDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzyloxy)-4-bromo-5-hydroxybenzoate is a useful research compound. Its molecular formula is C15H13BrO4 and its molecular weight is 337.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H13BrO4/c1-19-15(18)11-7-12(17)14(16)13(8-11)20-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3

InChI Key

NCWXIIHXWQKDFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-bromo-3,5-dihydroxybenzoate (18.8 g, 76 mmol) and potassium carbonate (5.26 g, 38.1 mmol) in DMF (190 mL) was added benzyl bromide (3.17 mL, 26.6 mmol). The mixture was stirred overnight, diluted with 200 mL water and acidified to pH 1 by slow addition of concentrated hydrochloric acid. The solution was extracted with 1:1 ethyl acetate/ether (6×) and the combined extracts were washed with water (8×), saturated sodium bicarbonate, brine, then dried over magnesium sulfate and concentrated to provide an orange solid. The solid was suspended in DCM (200 mL) and stirred overnight. The solid (primarily unreacted 4-bromo-3,5-dihydroxybenzoate) was removed by filtration and the filtrate was concentrated to provide an orange oil which was purified by column chromatography (80 g silica gel, 2:1 DCM in heptane elution, followed by DCM elution) to provide methyl 3-(benzyloxy)-4-bromo-5-hydroxybenzoate (4.66 g). MS (M+1)=337.0. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.32-7.57 (m, 6H), 7.26 (d, J=1.52 Hz, 1H), 5.77 (s, 1H), 5.22 (s, 2H), 3.93 (s, 3H) as well as the di-benzylated methyl 3,5-bis(benzyloxy)-4-bromobenzoate (1.8 g).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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